Cas no 189161-81-7 (4-(4-Carboxyphenyl)-2-methylphenol)

4-(4-Carboxyphenyl)-2-methylphenol 化学的及び物理的性質
名前と識別子
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- 189161-81-7
- 4-(4-CARBOXYPHENYL)-2-METHYLPHENOL
- DTXSID10572288
- 4-(4-Carboxyphenyl)-2-methylphenol, 95%
- 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
- MFCD18313226
- 4-(4-Carboxyphenyl)-2-methylphenol
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- MDL: MFCD18313226
- インチ: InChI=1S/C14H12O3/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8,15H,1H3,(H,16,17)
- InChIKey: XMTQOHCLMOKJEV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 228.078644241Da
- どういたいしつりょう: 228.078644241Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
4-(4-Carboxyphenyl)-2-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB319235-5g |
4-(4-Carboxyphenyl)-2-methylphenol, 95%; . |
189161-81-7 | 95% | 5g |
€1159.00 | 2025-03-19 | |
abcr | AB319235-5 g |
4-(4-Carboxyphenyl)-2-methylphenol, 95%; . |
189161-81-7 | 95% | 5g |
€1159.00 | 2023-04-26 |
4-(4-Carboxyphenyl)-2-methylphenol 関連文献
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5. Book reviews
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
4-(4-Carboxyphenyl)-2-methylphenolに関する追加情報
4-(4-Carboxyphenyl)-2-Methylphenol (CAS 189161-81-7): A Comprehensive Overview of Its Chemical Properties, Biological Activity, and Research Applications
4-(4-Carboxyphenyl)-2-methylphenol is a multifunctional aromatic compound with a unique molecular structure that has garnered significant attention in the field of biomedical research. This compound, identified by its CAS number 189161-81-7, is characterized by its phenolic core functionalized with a carboxyphenyl group and a methyl substituent. Recent studies have highlighted its potential applications in drug development, antioxidant research, and inflammatory disease modeling, making it a critical subject for scientific exploration.
The chemical structure of 4-(4-Carboxyphenyl)-2-methylphenol consists of two aromatic rings connected via a methylene bridge. The phenolic hydroxyl group at the para position of the benzene ring and the carboxylic acid group on the adjacent phenyl ring contribute to its acidic properties and hydrophobic interactions. The presence of the methyl group at the 2-position further modulates its lipophilicity and <
4-(4-Carboxyphenyl)-2-methylphenol has demonstrated promising antioxidant activity in recent studies. Researchers have reported that this compound effectively scavenges free radicals, particularly hydroxyl and peroxyl radicals, through its phenolic hydroxyl group. A 2023 study published in Journal of Medicinal Chemistry revealed that the compound exhibits a 78% inhibition of lipid peroxidation in vitro, which is comparable to the activity of established antioxidants such as quercetin and resveratrol. These findings suggest its potential as a radical scavenger in pharmaceutical formulations targeting oxidative stress-related diseases.
Furthermore, the carboxyphenyl group in 4-(4-Carboxyphenyl)-2-methylphenol plays a crucial role in its protonation behavior and electronic properties. Computational studies have shown that the compound exhibits a pKa value of approximately 4.2, which allows it to act as a buffering agent in aqueous environments. This property is particularly relevant in drug delivery systems where pH stability is essential for maintaining the integrity of therapeutic agents.
In the realm of inflammatory disease research, 4-(4-Carboxyphenyl)-2-methylphenol has shown potential as a anti-inflammatory agent. A 2024 study published in Frontiers in Pharmacology demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. The mechanism of action appears to involve the inhibition of NF-κB signaling pathways, which are central to the regulation of inflammation. These results highlight its relevance in the development of anti-inflammatory drugs for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthetic route to 4-(4-Carboxyphenyl)-2-methylphenol has been optimized in recent years to improve yield and purity. One of the most efficient methods involves the Suzuki coupling reaction between 4-iodobenzoic acid and 2-methylphenylboronic acid, followed by acid-catalyzed cyclization. This approach, described in a 2023 paper in Organic Letters, allows for the selective formation of the desired product with minimal byproducts. The reaction conditions, including temperature, solvent, and catalysts, have been fine-tuned to achieve high stereoselectivity and functional group compatibility.
Additionally, the pharmacokinetic profile of 4-(4-Carboxyphenyl)-2-methylphenol has been evaluated in preclinical models. In vivo studies in rodents have shown that the compound exhibits moderate oral bioavailability, with a half-life of approximately 4 hours. Its metabolism primarily occurs via cytochrome P450 enzymes, leading to the formation of metabolites such as 4-hydroxy-4-carboxyphenyl-2-methylphenol. These metabolic pathways are critical for understanding its drug interactions and toxicological profile.
The potential applications of 4-(4-Carboxyphenyl)-2-methylphenol extend beyond traditional pharmaceutical uses. Recent research has explored its role in nanomaterial synthesis, where it serves as a ligand for the stabilization of metal nanoparticles. A 2024 study in ACS Nano demonstrated that the compound effectively coordinates with silver nanoparticles, enhancing their antimicrobial activity against Gram-negative bacteria. This dual functionality makes it a valuable candidate for multifunctional nanomaterials in biomedical applications.
Finally, the environmental impact of 4-(4-Carboxyphenyl)-2-methylphenol has been assessed in recent ecological studies. While its biodegradability is lower than that of many synthetic compounds, its low toxicity to aquatic organisms has been confirmed in a 2023 report by the Environmental Science & Technology journal. These findings suggest that its use in industrial and medical applications may be sustainable with proper waste management practices.
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